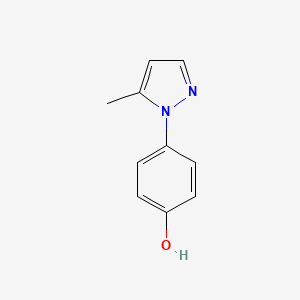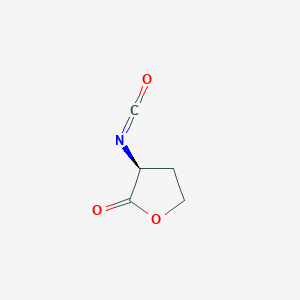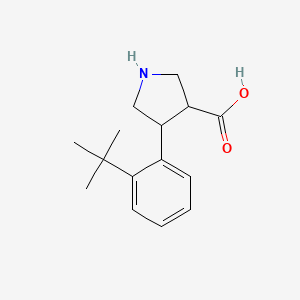![molecular formula C12H18N4O2 B13617953 tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a cyclopenta[d]pyrimidine ring
Métodos De Preparación
The synthesis of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature .
Análisis De Reacciones Químicas
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate can be compared with other similar compounds, such as:
- tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-9-5-4-8-7(9)6-14-10(13)15-8/h6,9H,4-5H2,1-3H3,(H,16,17)(H2,13,14,15) |
Clave InChI |
ZZDBKBPAPRDTNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2=NC(=NC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


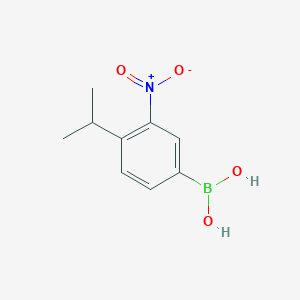
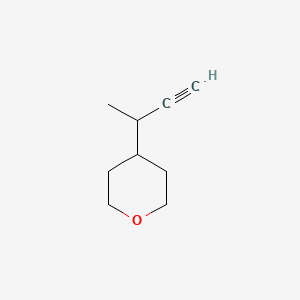
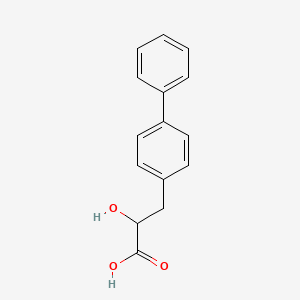
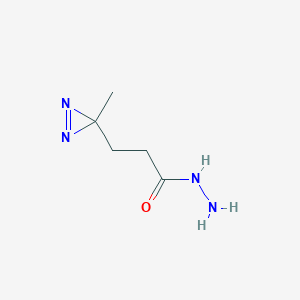
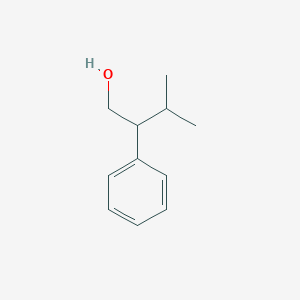
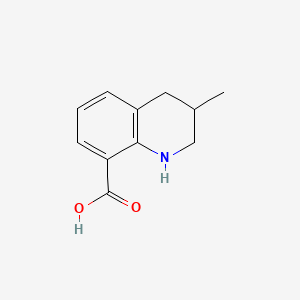
![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)
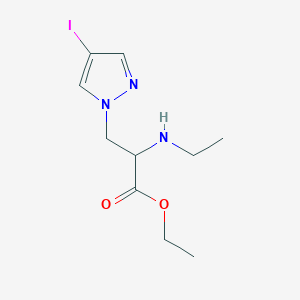
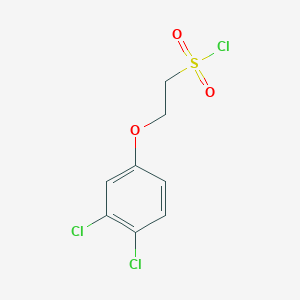
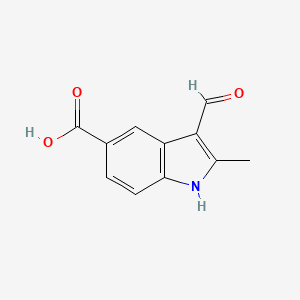
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
